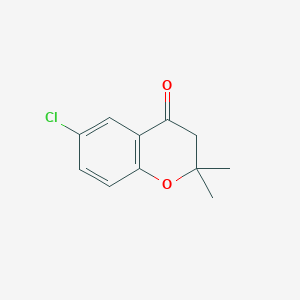![molecular formula C10H12F3NO B3024419 2-[4-(Trifluoromethyl)phenoxy]propylamine CAS No. 886763-49-1](/img/structure/B3024419.png)
2-[4-(Trifluoromethyl)phenoxy]propylamine
Übersicht
Beschreibung
“2-[4-(Trifluoromethyl)phenoxy]propylamine” is a chemical compound with the molecular formula C10H12F3NO . It is a liquid substance and is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethyl)phenoxy]propylamine” is represented by the InChI code1S/C10H12F3NO/c1-7(6-14)15-9-4-2-8(3-5-9)10(11,12)13/h2-5,7H,6,14H2,1H3 . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)phenoxy]propylamine” is a liquid substance with a molecular weight of 219.21 . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[4-(Trifluoromethyl)phenoxy]propylamine, focusing on six unique fields:
Pharmaceutical Development
2-[4-(Trifluoromethyl)phenoxy]propylamine: is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a crucial component in the development of new medications . Researchers are exploring its use in creating novel treatments for various diseases, including cancer and neurological disorders.
Agrochemical Research
In agrochemical research, 2-[4-(Trifluoromethyl)phenoxy]propylamine is investigated for its potential as a herbicide or pesticide. The trifluoromethyl group can improve the efficacy and environmental stability of agrochemicals, making them more effective in protecting crops from pests and diseases . This compound is being studied to develop safer and more efficient agricultural products.
Material Science
Material scientists are exploring the use of 2-[4-(Trifluoromethyl)phenoxy]propylamine in the synthesis of advanced materials. The compound’s unique chemical properties, such as its ability to form stable bonds with various substrates, make it suitable for creating new polymers and coatings . These materials have potential applications in electronics, aerospace, and other high-tech industries.
Environmental Chemistry
In environmental chemistry, 2-[4-(Trifluoromethyl)phenoxy]propylamine is studied for its role in the degradation of pollutants. Its chemical structure allows it to participate in reactions that break down harmful substances in the environment, contributing to cleaner air and water . Researchers are investigating its use in developing new methods for environmental remediation.
Biochemical Research
Biochemists are interested in 2-[4-(Trifluoromethyl)phenoxy]propylamine for its potential as a probe in studying biological processes. The compound’s ability to interact with specific proteins and enzymes makes it a useful tool for understanding cellular mechanisms and identifying new therapeutic targets . This research could lead to breakthroughs in treating various diseases.
Catalysis
In the field of catalysis, 2-[4-(Trifluoromethyl)phenoxy]propylamine is explored for its potential to act as a catalyst or catalyst precursor in chemical reactions. The trifluoromethyl group can enhance the reactivity and selectivity of catalytic processes, making them more efficient and sustainable . This application is particularly relevant in the development of green chemistry solutions.
Sigma-Aldrich MDPI Santa Cruz Biotechnology MDPI Sigma-Aldrich Santa Cruz Biotechnology
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7(6-14)15-9-4-2-8(3-5-9)10(11,12)13/h2-5,7H,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYHXTVAZXTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenoxy]propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)











![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)